molecular formula C5H6F2O2 B1381011 trans-2-(Difluoromethyl)cyclopropanecarboxylic acid CAS No. 883443-58-1

trans-2-(Difluoromethyl)cyclopropanecarboxylic acid

Cat. No. B1381011
M. Wt: 136.1 g/mol
InChI Key: AQPYFAYLGMEWCD-PWNYCUMCSA-N
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Description

“trans-2-(Difluoromethyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 883443-58-1 . It has a molecular weight of 136.1 . This compound is commonly known as trans-Difluoromethoxycyclopropane-Carboxylic Acid (BMS-986142) and is an orally administered drug that has been under research by pharmaceutical companies for the treatment of autoimmune diseases.


Physical And Chemical Properties Analysis

The physical form of “trans-2-(Difluoromethyl)cyclopropanecarboxylic acid” is oil . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Activity in Neurochemistry

Trans-2-(aminomethyl)cyclopropanecarboxylic acid, an analogue of GABA, exhibits significant potency as a depressant of cat spinal neurons. It acts as a weak inhibitor in the sodium-dependent uptake of GABA and as a substrate for GABA: 2-oxoglutarate aminotransferase activity in rat brain mitochondria. These findings highlight its potential utility in neurochemical research (Allan et al., 1980).

Ionization and Substituent Effects

The ionization constants of various substituted cyclopropanecarboxylic acids, including trans-2-substituted variants, have been explored. These studies provide insight into the electronic effects of different substituents, contributing to a deeper understanding of chemical properties relevant to scientific research (Kusuyama & Ikeda, 1976).

Physicochemical Properties

Research into fluoroalkyl-substituted cyclopropane derivatives, including those with CH2F-, CHF2-, and CF3- substituents, has been conducted to understand their dissociation constants (pKa) and lipophilicity. Such studies are crucial in assessing the physicochemical properties of these compounds, which have implications in various scientific fields (Chernykh et al., 2020).

Catalytic Systems in Synthesis

The use of copper chromite spinel nanoparticles and basic ionic liquid in the efficient synthesis of cyclopropanecarboxylic acids demonstrates a novel approach in catalysis. This method shows potential for large-scale applications and offers environmental benefits due to the use of less hazardous materials (Ghasemi & Kowsari, 2016).

Inhibition in Plant Biochemistry

Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been identified as inhibitors in plant biochemistry, particularly affecting the wound ethylene production in Lycopersicum esculentum fruit discs. Such discoveries are significant in understanding plant responses to external stimuli (Dourtoglou & Koussissi, 2000).

Bioactivity in Agricultural Chemistry

The synthesis and investigation of bioactivity in N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrate the potential of cyclopropanecarboxylic acid derivatives in agricultural chemistry, particularly as herbicides and fungicides (Tian et al., 2009).

Safety And Hazards

The safety information for “trans-2-(Difluoromethyl)cyclopropanecarboxylic acid” includes several hazard statements: H315, H318, H335 . The precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P310, P313, P332, P338, P340, P351, P352, P362, P403, P405 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .

properties

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYFAYLGMEWCD-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Difluoromethyl)cyclopropanecarboxylic acid

CAS RN

883443-58-1
Record name rac-(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Chernykh, OS Olifir, YO Kuchkovska… - The Journal of …, 2020 - ACS Publications
A series of all 12 cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines bearing CH 2 F, CHF 2 , and CF 3 substituents were synthesized by different methods on a …
Number of citations: 10 pubs.acs.org

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